5-[(3-fluorophenyl)methyl]-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-[(3-fluorophenyl)methyl]-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline: is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxy, and tolyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-fluorophenyl)methyl]-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-fluorobenzylamine with 8-methoxy-3-(p-tolyl)quinoline-5-carbaldehyde in the presence of a suitable catalyst can lead to the formation of the desired pyrazoloquinoline core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluorophenyl)methyl]-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the fluorine or methoxy positions .
Scientific Research Applications
5-[(3-fluorophenyl)methyl]-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-[(3-fluorophenyl)methyl]-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
- 5-(3-bromobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
- 5-(3-methylbenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
Uniqueness
The presence of the fluorine atom in 5-[(3-fluorophenyl)methyl]-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline imparts unique properties such as increased lipophilicity and metabolic stability. This makes it distinct from its analogs with different substituents, potentially leading to enhanced biological activity and selectivity .
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-6-8-18(9-7-16)24-22-15-29(14-17-4-3-5-19(26)12-17)23-11-10-20(30-2)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVZHGPWDJUMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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